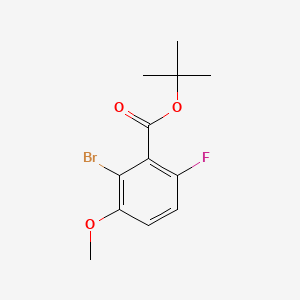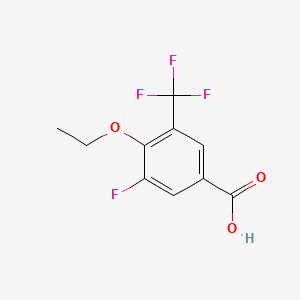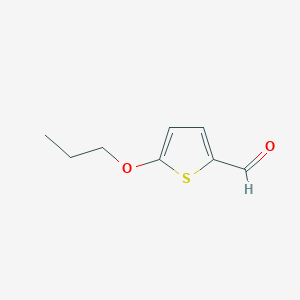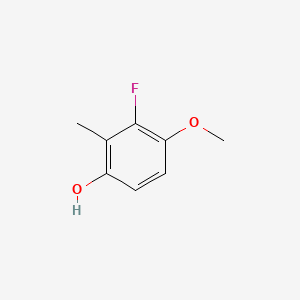
5,7,12-Trimethylbenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,12-Trimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18. It is a derivative of benz(a)anthracene, characterized by the presence of three methyl groups at positions 5, 7, and 12. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine due to its carcinogenic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,12-Trimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 5,7,12-Trimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of this compound-quinone.
Reduction: Formation of 5,7,12-trimethyl-1,2-dihydrobenz(a)anthracene.
Substitution: Formation of halogenated derivatives like 5,7,12-trimethyl-9-chlorobenz(a)anthracene.
Wissenschaftliche Forschungsanwendungen
5,7,12-Trimethylbenz(a)anthracene is extensively used in scientific research due to its carcinogenic properties. Some key applications include:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Employed in studies to understand the mechanisms of carcinogenesis and mutagenesis.
Medicine: Utilized in cancer research to induce tumors in animal models, aiding in the development of anti-cancer therapies.
Industry: Applied in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The carcinogenic effects of 5,7,12-Trimethylbenz(a)anthracene are primarily due to its ability to form DNA adducts. Upon metabolic activation by enzymes such as cytochrome P450, it forms reactive intermediates that bind to DNA, causing mutations and initiating carcinogenesis. The compound also affects various molecular pathways, including the interleukin-2 pathway, leading to immunosuppression .
Vergleich Mit ähnlichen Verbindungen
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
7,8,12-Trimethylbenz(a)anthracene: Known for its role in leukemia research.
Anthracene and Phenanthrene: PAHs with similar structural frameworks but different substitution patterns
Uniqueness: 5,7,12-Trimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological activity. Its distinct properties make it a valuable compound in various research fields, particularly in understanding the mechanisms of carcinogenesis and developing anti-cancer strategies.
Eigenschaften
CAS-Nummer |
24891-39-2 |
|---|---|
Molekularformel |
C21H18 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
5,7,12-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-12-20-14(2)17-9-5-6-10-18(17)15(3)21(20)19-11-7-4-8-16(13)19/h4-12H,1-3H3 |
InChI-Schlüssel |
QCOYHXBAFQMVDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C14)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



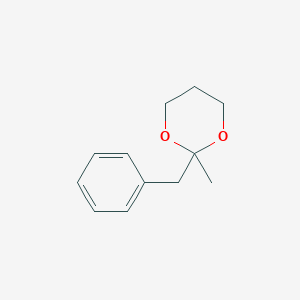

![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
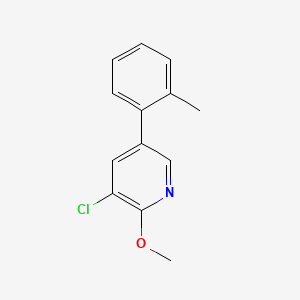
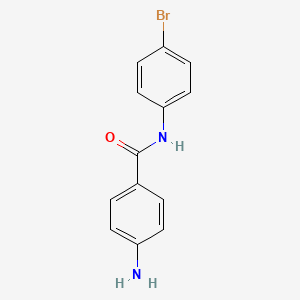
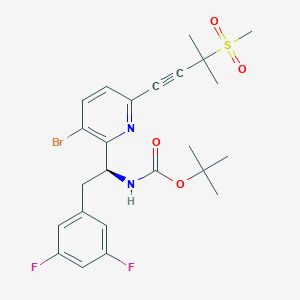

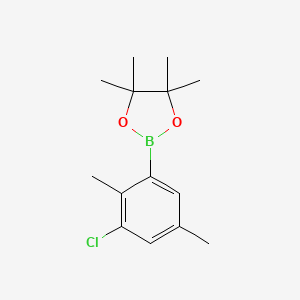
![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)
